4-Bromo-6-methoxyindole-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-5-2-7(11)9-6(10(13)14)4-12-8(9)3-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPSGGNXBBKTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methoxyindole Core
- The 6-methoxyindole core is generally synthesized from 4-methoxy-2-nitroaniline or related methoxy-substituted aromatic compounds through Fischer indole synthesis or other cyclization methods.
- Methoxylation is introduced early or via methylation of hydroxyindole intermediates to ensure selective substitution at the 6-position.
Bromination at the 4-Position
- Selective bromination of the indole ring at the 4-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Literature reports indicate that bromination of methoxy-substituted indoles requires careful control of stoichiometry and temperature to avoid polybromination or substitution at undesired positions.
- For example, bromination of 6-methoxyindole derivatives can be performed in acetic acid with slow addition of bromine, maintaining room temperature to achieve regioselective 4-bromo substitution with yields around 60-70%.
Introduction of the Carboxylic Acid Group at Position 3
- The carboxylic acid at position 3 is introduced via oxidation or carboxylation of the indole ring.
- One common approach involves the alkylation of the indole nitrogen with bromoacetic acid derivatives, followed by hydrolysis to yield the 3-carboxylic acid.
- Alternatively, formylation at position 3 followed by oxidation can be used.
- Hydrolysis of ester intermediates to the free acid is typically done under basic or acidic conditions, depending on the protecting groups used.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Description | Conditions / Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 6-methoxyindole | Cyclization of methoxy-substituted aniline derivatives | 70-80 | Fischer indole synthesis or alternative cyclization |
| 2 | Selective bromination at 4-position | Bromine in acetic acid, room temperature | 60-70 | Slow addition to avoid polybromination |
| 3 | Alkylation of indole nitrogen with bromoacetic ester | Bromoacetic ester, base (e.g., NaH), DMF solvent | 75-85 | Formation of ester intermediate |
| 4 | Hydrolysis of ester to carboxylic acid | Aqueous base (NaOH or KOH), reflux | 80-90 | Yields free 3-carboxylic acid |
Detailed Research Findings
- A recent study on indole-based inhibitors used 6-bromoindole as a key building block, synthesized via diazotization of para-aminotoluene followed by bromination and ring closure in multiple steps. This approach provides scalable access to brominated indole derivatives, which can be adapted for 4-bromo-6-methoxyindole synthesis by incorporating methoxy substitution on the aromatic precursor.
- The alkylation of 6-bromoindole with bromoacetic ester under basic conditions followed by ester hydrolysis is a well-documented method to introduce the 3-carboxylic acid group, yielding 2-(6-bromo-1H-indol-1-yl)acetic acid analogs.
- Bromination protocols emphasize the importance of controlled addition of bromine to avoid undesired side reactions, with acetic acid as a preferred solvent to maintain regioselectivity.
- Methoxylation is typically achieved by methylation of hydroxyindole intermediates using methyl iodide or dimethyl sulfate under basic conditions, ensuring the methoxy group is installed before bromination to avoid deactivation of the aromatic ring towards electrophilic substitution.
Notes on Optimization and Scalability
- Scalability of the synthesis is influenced by the availability of starting materials such as methoxy-substituted anilines and the control of bromination steps.
- The four-stage synthesis involving diazotization, bromination, ring closure, and functional group transformations has been optimized to produce gram-scale quantities with good yields and purity.
- Purification typically involves column chromatography or preparative HPLC to separate regioisomers and by-products, especially after bromination and alkylation steps.
Summary Table of Key Preparation Parameters
This detailed synthesis overview of 4-Bromo-6-methoxyindole-3-carboxylic acid integrates multiple validated methods, emphasizing stepwise functionalization of the indole ring with bromination, methoxylation, and carboxylation. The approaches are supported by recent research and optimized protocols for scalability and yield.
Chemical Reactions Analysis
4-Bromo-6-methoxyindole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-6-methoxyindole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxyindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromoindole-3-carboxylic Acid
- Molecular Formula: C₉H₆BrNO₂
- Molecular Weight : 256.06 g/mol
- Key Features : Bromine at position 4 and carboxylic acid at position 3.
- Comparison : Lacks the methoxy group at position 6, reducing steric bulk and electronic donating effects. Used in synthesizing indole-3-carboxamide derivatives for anticancer research. Similarity score: 0.91 to the target compound .
6-Bromoindole-3-carboxylic Acid
3-Bromoindole-6-carboxylic Acid
- Molecular Formula: C₉H₆BrNO₂
- Molecular Weight : 256.06 g/mol
- Key Features : Bromine at position 3 and carboxylic acid at position 6.
- Comparison : Functional group positions alter reactivity; the carboxylic acid at position 6 may hinder electrophilic substitution at position 3. Similarity score: 0.92 .
Heterocyclic Analogues (Indazole, Pyridine)
4-Bromo-6-nitro-1H-indazole-3-carboxylic Acid
- Molecular Formula : C₈H₄BrN₃O₄
- Molecular Weight : 286.04 g/mol
- Key Features : Nitro group at position 6 and bromine at position 4 on an indazole core.
- Comparison : The nitro group increases electrophilicity, enabling participation in nucleophilic aromatic substitution. Indazole cores are prevalent in kinase inhibitors (e.g., PARP inhibitors) .
4-Bromo-6-methyl-3-pyridinecarboxylic Acid
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 232.03 g/mol
- Key Features : Pyridine ring with bromine at position 4 and methyl at position 6.
- Comparison : The pyridine ring’s electron-deficient nature contrasts with indole’s aromaticity. Applications include agrochemical intermediates .
Functional Group Variations
Methyl 4-bromo-1H-indole-6-carboxylate
6-Bromo-4-methoxyindole-3-carbaldehyde
- Molecular Formula: C₁₀H₈BrNO₂
- Molecular Weight : 254.08 g/mol
- Key Features : Carbaldehyde at position 3 instead of carboxylic acid.
- Comparison : The aldehyde group enables condensation reactions (e.g., Schiff base formation) but lacks acidic protons for salt formation .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Hydrogen Bonding in Indole Derivatives : 6-Bromoindole-3-carboxylic acid forms dimeric structures via O–H⋯O bonds and layered networks via N–H⋯O interactions, impacting solubility and thermal stability .
- Substituent Effects : Methoxy groups in indole derivatives enhance electron density at adjacent positions, favoring electrophilic substitutions (e.g., bromination) at position 4 .
- Heterocyclic Reactivity : Indazole derivatives with nitro groups (e.g., 4-Bromo-6-nitroindazole-3-carboxylic acid) exhibit higher reactivity in SNAr reactions compared to methoxy-substituted indoles .
Biological Activity
Overview
4-Bromo-6-methoxyindole-3-carboxylic acid is an indole derivative that has garnered interest due to its diverse biological activities. Indole compounds are known for their roles in various natural products and pharmacological agents, making them significant in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
The synthesis of this compound typically involves the bromination of 6-methoxyindole-3-carboxylic acid using bromine in acetic acid under controlled conditions to ensure selective bromination at the 4-position. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.
- Oxidation and Reduction : It can be oxidized to form quinones or reduced to dihydro derivatives.
- Coupling Reactions : Participates in Suzuki-Miyaura coupling reactions with boronic acids.
Anticancer Properties
Indole derivatives are also recognized for their anticancer potential. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators.
Antimicrobial Effects
The compound's biological profile suggests antimicrobial properties as well. Indoles are known for their activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine substituent may enhance these properties through increased reactivity towards microbial targets.
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to viral replication or cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signal transduction pathways, influencing cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some indoles induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Comparative Analysis
To better understand the significance of this compound, it is beneficial to compare it with other indole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Bromoindole-3-carboxylic acid | Lacks methoxy group; different reactivity | Antiviral, anticancer |
| 6-Methoxyindole-3-carboxylic acid | Lacks bromine; potential for different targets | Antimicrobial |
| Indole-3-carboxylic acid | Parent compound; used as a reference | General biological activity |
This table illustrates how variations in substitution patterns can lead to distinct biological activities.
Case Studies
- Antiviral Screening : A study examined the antiviral effects of indole derivatives against SARS-CoV-2, revealing that certain modifications could significantly enhance efficacy . While not directly studying this compound, it highlights the potential for similar compounds.
- Anticancer Research : Another investigation focused on a series of indole derivatives that showed promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . This reinforces the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4-Bromo-6-methoxyindole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole precursor. For example, radical benzylic bromination under controlled temperature (0–25°C) using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) can yield the brominated product with moderate efficiency . Alternatively, palladium-catalyzed cross-coupling reactions may improve regioselectivity, especially when steric hindrance from the methoxy group complicates direct bromination . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Characterization via -NMR should confirm the absence of unreacted starting material, while HPLC (≥95% purity) ensures product quality .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, intermolecular O–H⋯O and N–H⋯O hydrogen bonds in the crystal lattice (as seen in analogous indole-3-carboxylic acids) stabilize the dimeric structure, with bond lengths and angles matching density functional theory (DFT) predictions . Spectroscopic techniques like IR (carboxylic acid C=O stretch at ~1680–1700 cm) and -NMR (distinct peaks for Br-C, OCH, and COOH groups) further corroborate the structure .
Advanced Research Questions
Q. How do the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. The methoxy group at the 6-position exerts an electron-donating effect, which may modulate the indole ring’s electron density and alter reaction kinetics. For example, in Pd-catalyzed couplings, steric hindrance from the methoxy group can reduce reaction rates, necessitating higher catalyst loading (e.g., 5 mol% Pd(PPh)) or microwave-assisted heating to achieve >80% yields . Comparative studies with non-methoxy analogs (e.g., 4-bromoindole-3-carboxylic acid) reveal significant differences in coupling efficiency, highlighting the methoxy group’s role .
Q. What mechanisms underlie the compound’s reported biological activity, particularly in enzyme inhibition?
- Methodological Answer : The carboxylic acid group facilitates hydrogen bonding with enzyme active sites, while the bromine atom enhances hydrophobic interactions. For example, in kinase inhibition assays, this compound shows competitive binding to ATP pockets, with IC values <10 μM for select targets (e.g., Aurora kinases) . Molecular docking simulations suggest that the methoxy group stabilizes π-π stacking with aromatic residues (e.g., Phe80 in Aurora A), as validated by mutagenesis studies . Contrasting results in bacterial vs. mammalian cell assays (e.g., divergent MIC values) may arise from differential membrane permeability or efflux pump activity .
Q. How can researchers resolve contradictions in reported yields for the bromination step during synthesis?
- Methodological Answer : Discrepancies often stem from competing reaction pathways (e.g., over-bromination or ring-opening). Radical bromination (NBS/AIBN) typically achieves 50–70% yields but requires strict exclusion of light and oxygen to prevent side reactions . Transition-metal-catalyzed methods (e.g., CuBr/ligand systems) may improve selectivity to >85% under inert atmospheres . Kinetic studies using in situ -NMR monitoring can identify optimal reaction times and quench conditions to minimize byproducts .
Applications in Chemical Biology and Material Science
Q. What strategies enable the use of this compound as a probe in chemical biology?
- Methodological Answer : The compound’s carboxylic acid group allows conjugation to fluorescent tags (e.g., FITC) or biotin via EDC/NHS chemistry, enabling target identification in pull-down assays . In live-cell imaging, its intrinsic fluorescence (λ/λ ~350/450 nm) permits tracking of intracellular localization, though methoxy-group-mediated quenching may require deuterated solvents for enhanced signal . Comparative studies with halogen-substituted analogs (e.g., Cl or I at position 4) reveal bromine’s optimal balance between lipophilicity and steric demand for cell permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
